1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cross-Coupling Suzuki Reaction Aryl Halide Reactivity

Benzofuran-based medicinal chemistry programs often lack orthogonal functionalization handles. This 5-bromo enaminone solves this: the enaminone enables heterocycle formation (pyrazoles, isoxazoles, pyrimidines), while the aryl bromide permits Suzuki-Miyaura or Buchwald-Hartwig coupling inaccessible to non-halogenated analogs. • 98% purity, single E-isomer (NMR-confirmed) for reproducible library synthesis • Ambient storage & non-hazardous shipping reduce logistical overhead • Ideal precursor for VEGFR-2 kinase inhibitor SAR and agrochemical discovery

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
CAS No. 1563069-87-3
Cat. No. B1401123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one
CAS1563069-87-3
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC2=C(O1)C=CC(=C2)Br
InChIInChI=1S/C13H12BrNO2/c1-15(2)6-5-11(16)13-8-9-7-10(14)3-4-12(9)17-13/h3-8H,1-2H3/b6-5+
InChIKeyUFYBYIOGVPOGCO-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class, Structure, and Procurement Baseline


1-(5-Bromo-1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one (CAS 1563069-87-3) is a synthetic enaminone belonging to the benzofuran class . The compound features a 5-bromobenzofuran core conjugated to a 3-(dimethylamino)prop-2-en-1-one moiety, with the E‑configuration confirmed by NMR . Enaminones of this type serve as versatile building blocks in medicinal chemistry and organic synthesis, primarily as precursors to diverse heterocyclic systems such as pyrazoles, isoxazoles, and pyrimidines [1]. While the 5-bromo-substituted benzofuran scaffold is a known pharmacophore in kinase inhibitor research, direct biological data for this specific enaminone remain sparse in the primary literature.

Brominated enaminone building block for cross‑coupling diversification
E‑configuration confirmed for regioselective heterocycle synthesis
High certified purity supports predictable multi‑step yields

Why In-Class Substitution Risks Synthesis Failure


Enaminones derived from benzofuran-2-yl scaffolds are not functionally interchangeable. The reactivity, electronic properties, and downstream synthetic utility of this compound are critically governed by the 5‑bromo substituent. The C–Br bond enables orthogonal cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that are entirely inaccessible to non‑halogenated analogs . Conversely, the bromine atom can also influence the compound's stability, crystallinity, and chromatographic behavior compared to the 5‑chloro or 5‑fluoro derivatives, directly impacting procurement decisions related to purity analysis and storage . Therefore, substituting a generic benzofuran enaminone risks failed downstream functionalization, irreproducible yields, and off‑specification intermediate purity.

Non‑halogenated analog Lacks cross‑coupling handle; may fail diversification without pre‑functionalization
5‑Chloro/5‑fluoro analogs May alter reactivity, crystallinity, and chromatographic behavior
Lower‑purity benzofuran enaminones Reduced cumulative yield over multi‑step routes; additional purification required

Differentiation Evidence vs. Closest Analogs


Cross-Coupling Reactivity Advantage Over Unsubstituted Analog

The presence of the bromine atom at the 5-position provides a quantifiable advantage in palladium-catalyzed cross-coupling reactions. The C–Br bond dissociation energy (BDE) of ~81 kcal/mol (aromatic bromide model) makes it the optimal leaving group for oxidative addition, compared to the C–H bond (BDE ~113 kcal/mol) in the unsubstituted analog 1-(1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one (CAS 112677-18-6), which cannot undergo direct Suzuki coupling without prior directed ortho‑metalation [1]. This directly translates into a synthetic efficiency gain of at least two additional steps and an estimated 30–50% increase in overall yield for biaryl product formation when the brominated enaminone is employed . For procurement, this eliminates the need for separate halogenation reagents and associated waste streams.

Cross‑Coupling Reactivity
Class‑level inference
C–Br BDE ~81 kcal/mol
vs C–H ~113 kcal/mol
Supports direct Suzuki diversification without pre‑functionalization
Based on model aromatic C–Br BDE; substrate‑specific validation recommended
Cross-Coupling Suzuki Reaction Aryl Halide Reactivity

Purity Specification Impact on Multi-Step Synthesis

The target compound is commercially available at a certified purity of 98% (HPLC) from catalog supplier Leyan , compared to a baseline purity of 95% for the unsubstituted analog 1-(1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one from AK Scientific . For a five-step linear synthesis, the cumulative yield difference between a 98% and a 95% purity starting material translates to a final theoretical yield advantage of 90.4% versus 77.4% (assuming 100% yield per step for illustration), representing a 13% absolute increase in final product yield. This has a direct financial impact on procurement decisions, especially when scaling up medicinal chemistry campaigns.

Purity Specification
Supplier specification
Target 98% HPLC vs comparator 95%
Higher purity reduces by‑product formation and purification load in multi‑step synthesis
Illustrative yield projection; actual yields depend on reaction conditions
Purity Analysis Procurement Specification HPLC

Molecular Planarity and Conformational Stability

While no crystal structure of the title compound has been deposited, the closely related precursor 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime exhibits a near‑planar conformation (r.m.s. deviation = 0.031 Å for non‑H atoms) and a trans configuration across the oxime C=N bond [1]. This planarity is maintained in the enaminone 29 derived from the same 2‑acetyl‑5‑bromobenzofuran scaffold, which shows consistent regiochemistry and E‑enaminone geometry [2]. In contrast, the 5‑chloro analog exhibits a distorted envelope conformation in its oxime derivative, suggesting altered crystal packing and possibly different solubility profiles [3]. For procurement, the predictable crystallinity of the brominated series facilitates handling, formulation, and solid-state characterization.

Molecular Planarity
Cross‑study comparable
Analog oxime planar (r.m.s. 0.031 Å)
5‑chloro analog distorted
Supports predictable crystallinity and solid‑state handling
Inferred from oxime analog; direct enaminone crystal data not reported
X-ray Crystallography Molecular Planarity Structural Confirmation

Optimal Use Cases Based on Quantitative Evidence


Late-Stage Diversification for Kinase Inhibitor Libraries

The 5‑bromo substituent enables efficient Suzuki–Miyaura coupling to introduce aryl or heteroaryl groups, making this enaminone an ideal precursor for generating focused libraries of benzofuran-based kinase inhibitors, such as VEGFR‑2 inhibitors. The high purity (98%) ensures minimal side products during library synthesis .

Building Block for Agrochemical Intermediate Synthesis

Industrial agrochemical programs requiring rapid SAR exploration benefit from the compound's dual functionality: the enaminone handle for heterocycle formation and the aryl bromide for late‑stage diversification, reducing step‑count and solvent usage relative to non‑halogenated analogs .

Crystalline Solid-Phase Synthesis Compatibility

The predicted planarity and crystallinity of the brominated series simplify automated solid‑phase synthesis workflows, where consistent crystalline morphology ensures reliable resin loading and on‑bead reaction monitoring, as suggested by the crystal data of related compounds [1].

HPLC Method Development Standard

With a defined purity specification of 98% and a single dominant E‑isomer, this enaminone can serve as a reference standard for developing and validating HPLC methods for benzofuran-based intermediates, providing a sharp, reproducible peak for system suitability tests .

Application
Selection Property
Validation Focus
Late‑stage diversification for compound libraries
5‑Bromo cross‑coupling handle
Coupling efficiency and product yield
Parallel synthesis for agrochemical SAR
Dual enaminone and aryl bromide reactivity
Step reduction and scope assessment
Automated solid‑phase synthesis
Predicted crystallinity and planarity
Resin loading and on‑bead reaction reproducibility
HPLC system suitability standard
Certified purity and dominant E‑isomer
Retention time consistency and peak symmetry
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